O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine is a serine derivative that is L-serine having a 3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl moiety attached to the side-chain oxygen. It is an O-glycosyl-L-serine and a non-proteinogenic L-alpha-amino acid. It is a tautomer of an O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine zwitterion.
Brand Name:
Vulcanchem
CAS No.:
60280-57-1
VCID:
VC0014073
InChI:
InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28)/t6-,7+,8+,9+,10-,11-,12-,13+,14+,16-,17-/m0/s1
SMILES:
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula:
C₁₇H₃₀N₂O₁₃
Molecular Weight:
470.43
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
CAS No.: 60280-57-1
Cat. No.: VC0014073
Molecular Formula: C₁₇H₃₀N₂O₁₃
Molecular Weight: 470.43
* For research use only. Not for human or veterinary use.
Specification
| Description | O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine is a serine derivative that is L-serine having a 3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl moiety attached to the side-chain oxygen. It is an O-glycosyl-L-serine and a non-proteinogenic L-alpha-amino acid. It is a tautomer of an O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine zwitterion. |
|---|---|
| CAS No. | 60280-57-1 |
| Molecular Formula | C₁₇H₃₀N₂O₁₃ |
| Molecular Weight | 470.43 |
| IUPAC Name | (2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid |
| Standard InChI | InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28)/t6-,7+,8+,9+,10-,11-,12-,13+,14+,16-,17-/m0/s1 |
| SMILES | CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator